Methyl 4-carbamoyl-2-(ethylamino)benzoate

Description

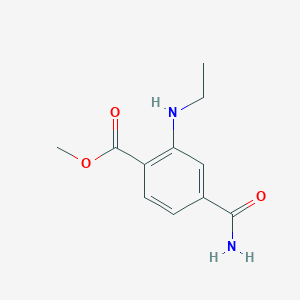

Methyl 4-carbamoyl-2-(ethylamino)benzoate is a substituted benzoate ester characterized by a carbamoyl group (-CONH₂) at the para position (C4) and an ethylamino (-NHCH₂CH₃) substituent at the ortho position (C2) of the benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced polarity due to the hydrogen-bonding capacity of the carbamoyl and amino groups.

Properties

CAS No. |

652998-62-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 4-carbamoyl-2-(ethylamino)benzoate |

InChI |

InChI=1S/C11H14N2O3/c1-3-13-9-6-7(10(12)14)4-5-8(9)11(15)16-2/h4-6,13H,3H2,1-2H3,(H2,12,14) |

InChI Key |

QMVGHCBMKLRRJR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-carbamoyl-2-(ethylamino)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-nitrobenzoic acid, which is first esterified to form methyl 4-nitrobenzoate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Carbamoylation: The resulting methyl 4-aminobenzoate is then reacted with an isocyanate to introduce the carbamoyl group.

Ethylation: Finally, the amino group is ethylated using ethyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors for the esterification, reduction, carbamoylation, and ethylation steps.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2-(ethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-carbamoyl-2-(ethylamino)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-carbamoyl-2-(ethylamino)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

A. Carbamoyl-Containing Benzoates

- Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5, ): Substituents: Hydroxyl (-OH) groups at C2 and C4, methyl (-CH₃) at C4. Properties: Exhibits α-glucosidase inhibitory activity due to hydrogen-bonding interactions from hydroxyl groups. Higher solubility in polar solvents compared to non-polar analogs. Contrast with Target Compound: The carbamoyl group in Methyl 4-carbamoyl-2-(ethylamino)benzoate may enhance bioavailability and receptor binding compared to hydroxyl groups, though this requires empirical validation .

B. Amino-Substituted Benzoates

- Methyl 4-cyano-2-(ethylamino)benzoate (): Substituents: Cyano (-CN) at C4, ethylamino (-NHCH₂CH₃) at C2. Safety data (GHS) indicate precautions for handling due to unspecified hazards . Contrast with Target Compound: Replacing -CN with -CONH₂ reduces electrophilicity, likely lowering acute toxicity and altering metabolic pathways.

C. Alkyl-Substituted Benzoates

- Methyl Benzoate (): Substituents: No functional groups; simple methyl ester. Properties: Volatile with a cananga-like odor; used in fragrances. Low water solubility (1.7 g/L at 25°C) and LD₅₀ (oral rat) of 1.2–3.4 g/kg . Contrast with Target Compound: The addition of carbamoyl and ethylamino groups would significantly increase molecular weight (estimated ~238 g/mol vs. 136 g/mol) and polarity, reducing volatility and altering odor profile.

Metabolic and Toxicological Profiles

- Methyl Benzoate Derivatives () :

- Target Compound: The ethylamino and carbamoyl groups may slow esterase-mediated hydrolysis, prolonging half-life. Potential metabolites include 4-carbamoyl-2-(ethylamino)benzoic acid, which could exhibit renal clearance patterns similar to other benzoic acid derivatives.

Biological Activity

Methyl 4-carbamoyl-2-(ethylamino)benzoate is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a carbamoyl group, an ethylamino substituent, and a benzoate moiety, contributing to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can alter the activity of these targets, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition: It has been observed to inhibit certain enzymes, which may contribute to its therapeutic effects.

- Receptor Binding: The compound can bind to receptors involved in signal transduction pathways, modulating cellular responses.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity.

-

Anticancer Activity Assessment:

- In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HT-29 cells.

Pharmacological Studies

Pharmacological evaluations indicate that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.

Toxicity Profile

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 200 mg/kg body weight.

Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development for infectious diseases and cancer therapy.

Industrial Use

The compound is also being investigated for its potential use in the synthesis of specialty chemicals and materials due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.